Cas no 121263-19-2 (Calphostin C)

Calphostin C structure
Nom du produit:Calphostin C
Calphostin C Propriétés chimiques et physiques
Nom et identifiant
-
- Carbonic acid,(1R)-2-[12-[(2R)-2-(benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethyl4-hydroxyphenyl ester, stereoisomer
- Calphostin C from Cladosporium cladosporioides
- Calphostin C
- Carbonic acid,(1R)-2-[12-[(2R)-2-(benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetra...
- Carbonic acid,(1R)-2-[12-[(2R)-2-(benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]
- 1-[3,10-dihydroxy-12-[2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl benzoate
- UCN-1028c
- Cladochrome E
- PKF 115-584
- UCN 1028C
- (R)-Calphostin C
- He Ding C Carver
- Calphostin CUCN-1028C
- UCN 1028 C, PKF 115-384
- Calphostin C,98%
- Calphostin C, 95.0+ % (HPLC)
- KBioGR_000240
- WEA26319
- Calphostin C, Cladosporium cladosporioides - CAS 121263-19-2
- M04057
- 1-(4,9-dihydroxy-12-(2-((4-hydroxyphenoxy)carbonyloxy)propyl)-2,6,7,11-tetramethoxy-3,10-dioxo-3,10-dihydroperylen-1-yl)propan-2-yl benzoate
- HMS1361L22
- 121263-19-2
- HY-105416
- 1-(4,9-Dihydroxy-12-(2-(((4-hydroxyphenoxy)carbonyl)oxy)propyl)-2,6,7,11-tetramethoxy-3,10-dioxo-3,10-dihydroperylen-1-yl)propan-2-ylbenzoate
- CHEMBL261214
- KBio2_002808
- BDBM50500850
- Bio2_000720
- MFCD00133155
- 924657-57-8
- Calphostin C from Cladosporium cladosporioides, >=90% (HPLC), powder
- Bio1_000129
- Bio1_001107
- [2-[4,9-dihydroxy-12-[2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-3,10-dioxo-perylen-1-yl]-1-methyl-ethyl] benzoate
- KBio3_000479
- Bio2_000240
- IDI1_033990
- CS-0025958
- (1R)-2-[12-[(2R)-2-(Benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethylcarbonic acid 4-hydroxyphenyl ester
- CBiol_001843
- C44H38O14
- AKOS024456712
- 1-[3,10-dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl benzoate
- 1-(4,9-Dihydroxy-12-(2-(((4-hydroxyphenoxy)carbonyl)oxy)propyl)-2,6,7,11-tetramethoxy-3,10-dioxo-3,10-dihydroperylen-1-yl)propan-2-yl benzoate
- Benzoic acid 2-{4,9-dihydroxy-12-[2-(4-hydroxy-phenoxycarbonyloxy)-propyl]-2,6,7,11-tetramethoxy-3,10-dioxo-3,10-dihydro-perylen-1-yl}-1-methyl-ethyl ester
- HB0160
- KBio2_000240
- PKF 115584
- Carbonic acid,(1R)-2-[12-[(2R)-2-(benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethyl4-hydroxyphenyl ester,stereoisomer
- SCHEMBL13827621
- SCHEMBL3469324
- F82138
- KBioSS_000240
- J-004473
- KBio3_000480
- Bio1_000618
- KBio2_005376
- [(2R)-1-[3,10-Dihydroxy-12-[(2R)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate
- HMS3402L22
- Ucn 1028 C
- Carbonic acid, 2-(12-(2-(benzoyloxy)propyl)-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl)-1-methylethyl 4-hydroxyphenyl ester
- (R)-1-(4,9-dihydroxy-12-((R)-2-((4-hydroxyphenoxy)carbonyloxy)propyl)-2,6,7,11-tetramethoxy-3,10-dioxo-3,10-dihydroperylen-1-yl)propan-2-yl benzoate
- BSPBio_001520
- CHEMBL460433
- UNII-I271P23G24
- DTXSID40923744
- HSDB 7592
- BDBM213748
- CHEBI:209558
- CALPHOSTIN C [HSDB]
- NCGC00163433-01
- BRD-K63793181-001-02-6
- HMS1989L22
- BDBM50249236
- Carbonic acid, (1R)-2-[12-[(2R)-2-(benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethyl 4-hydroxyphenyl ester, stereoisomer
- HMS1791L22
- CARBONIC ACID, 2-(12-(2-(BENZOYLOXY)PROPYL)-3,10-DIHYDRO- 4,9-DIHYDROXY-2,6,7,11-TETRAMETHOXY-3,10-DIOXO-1-PERYLENYL)- 1-METHYLETHYL 4-HYDROXYPHENYL ESTER
- CHEMBL1256495
- I271P23G24
- SRJYZPCBWDVSGO-NHCUHLMSSA-N
- PKF-115584
- Carbonic acid, (1R)-2-(12-((2R)-2-(benzoyloxy)propyl)-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl)-1-methylethyl 4-hydroxyphenyl ester, stereoisomer
- GTPL5156
- NCGC00163433-02
- Carbonic acid, (1R)a?a?-a[12-a[(2R)a?a?-a?benzoyloxy)apropyl]a?a?,a?0-adihydro-a?,a?-adihydroxy-a?,a?,a?,a?1-atetramethoxy-a?,a?0-adioxo-a?-aperylenyl]a?a?-amethylethyl 4-ahydroxyphenyl ester, stereoisomer
- US9284299, PKF115-584
- (2R)-1-{3,10-dihydroxy-12-[(2R)-2-[(4-hydroxyphenoxycarbonyl)oxy]propyl]-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl}propan-2-yl benzoate
- SCHEMBL15185703
- Q5023913
- CHEMBL3890384
- BDBM50589220
- LSUTUUOITDQYNO-UHFFFAOYSA-N
- DA-62014
-
- MDL: MFCD00133155
- Piscine à noyau: InChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45-47H,16-17H2,1-6H3/t20-,21-/m1/s1
- La clé Inchi: SRJYZPCBWDVSGO-UHFFFAOYSA-N
- Sourire: C[C@H](CC1=C(C(=O)C2=C3C1=C4C(=C(C(=O)C5=C4C(=C(C=C5O)OC)C3=C(C=C2O)OC)OC)C[C@@H](C)OC(=O)OC6=CC=C(C=C6)O)OC)OC(=O)C7=CC=CC=C7
Propriétés calculées
- Qualité précise: 790.22600
- Masse isotopique unique: 790.226156
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 14
- Comptage des atomes lourds: 58
- Nombre de liaisons rotatives: 15
- Complexité: 1580
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: 8.6
- Nombre d'tautomères: 576
- Surface topologique des pôles: 194
Propriétés expérimentales
- Couleur / forme: Poudre rouge à noire
- Dense: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: No data available
- Point d'ébullition: 1039.8±65.0 °C at 760 mmHg
- Point d'éclair: 317.0±27.8 °C
- Indice de réfraction: 1.707
- Solubilité: Insuluble (4.7E-5 g/L) (25 ºC),
- Le PSA: 193.58000
- Le LogP: 7.86440
- Solubilité: 2,5 diméthylfuranne
Calphostin C Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
-
Déclaration d'avertissement:
P264 bien nettoyer après le traitement
P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection
p305 s'il pénètre dans les yeux
p351 rincer soigneusement à l'eau pendant quelques minutes
p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer
p337 si l'irritation oculaire persiste
P313 consulter un médecin - Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 20/21/22-36/37/38
- Instructions de sécurité: S24/25
-
Identification des marchandises dangereuses:
- Durée de la sécurité:S24/25
- Conditions de stockage:−20°C
Calphostin C Données douanières
- Code HS:29209010
Calphostin C PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-3545A-1mg |
Calphostin C, |
121263-19-2 | ≥95% | 1mg |
¥9025.00 | 2023-09-05 | |
LKT Labs | C0344-100 µg |
Calphostin C |
121263-19-2 | ≥95% | 100µg |
$353.20 | 2023-07-11 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6560-100ug |
Calphostin C |
121263-19-2 | 98% | 100ug |
¥1387.00 | 2023-09-10 | |
BioAustralis | BIA-C1014-0.10 mg |
Calphostin C |
121263-19-2 | >95%byHPLC | 0.10mg |
$209.00 | 2023-08-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-3545-100 µg |
Calphostin C, |
121263-19-2 | ≥95% | 100µg |
¥1,098.00 | 2023-07-11 | |
A2B Chem LLC | AD35520-1mg |
Carbonic acid,(1R)-2-[12-[(2R)-2-(benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethyl4-hydroxyphenyl ester, stereoisomer |
121263-19-2 | >95% | 1mg |
$1444.00 | 2024-04-20 | |
BioAustralis | BIA-C1014-0.10mg |
Calphostin C |
121263-19-2 | >95% by HPLC | 0.10mg |
$225.00 | 2024-10-14 | |
Ambeed | A185376-1mg |
(R)-1-(4,9-Dihydroxy-12-((R)-2-(((4-hydroxyphenoxy)carbonyl)oxy)propyl)-2,6,7,11-tetramethoxy-3,10-dioxo-3,10-dihydroperylen-1-yl)propan-2-yl benzoate |
121263-19-2 | 98% | 1mg |
$1190.0 | 2025-02-21 | |
BioAustralis | BIA-C1014-0.50 mg |
Calphostin C |
121263-19-2 | >95%byHPLC | 0.50mg |
$732.00 | 2023-08-23 | |
LKT Labs | C0344-100 μg |
Calphostin C |
121263-19-2 | ≥95% | 100μg |
$353.20 | 2023-04-12 |
Calphostin C Littérature connexe
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
121263-19-2 (Calphostin C) Produits connexes
- 2703769-53-1(5-(3,3-dimethylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2137874-38-3((3-chlorophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine)
- 1465746-98-8(3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid)
- 1797889-33-8(1-(6-indol-1-ylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide)
- 896040-28-1(3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzene-1-sulfonate)
- 99188-43-9(2-methoxy-1-azaspiro[4.5]dec-1-ene)
- 120139-91-5((8-Methylquinolin-5-yl)methanol)
- 1354962-08-5(tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate)
- 2758006-31-2(N,N-diethylcyclopropanecarboximidamide hydrochloride)
- 1134518-34-5(2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:121263-19-2)Calphostin C

Pureté:99%
Quantité:1mg
Prix ($):1071.0